PDM exhibits excellent thermal stability, making it a potential candidate for high-temperature applications. Source: ChemicalBook:
PDM can form covalent bonds with polymers, acting as a curing agent. This property is valuable in the development of thermoset resins and composites for various industrial applications. Source: Sigma-Aldrich:
PDM can improve adhesion between rubber and substrates like tire cords. This enhanced adhesion leads to improved mechanical properties of rubber products. Source: ChemicalBook:
Research efforts are ongoing to explore the potential of N,N'-1,3-Phenylenedimaleimide in various scientific fields, including:
Researchers are investigating the use of PDM as a crosslinking agent in the synthesis of heat-resistant and flame-retardant polymers.
Studies are exploring the potential of PDM to improve adhesion strength and durability in various bonding applications.
N,N'-1,3-Phenylenedimaleimide is being examined as a component in composite materials to enhance their mechanical properties and thermal stability.
N,N'-1,3-Phenylenedimaleimide is an organic compound with the molecular formula and a molecular weight of approximately 268.22 g/mol. This compound is characterized by the presence of two maleimide groups attached to a phenylene ring, making it part of the class of bismaleimides. It is known for its high thermal stability and excellent mechanical properties, which make it suitable for various industrial applications, particularly in the field of polymer chemistry and composite materials .
The biological activity of N,N'-1,3-Phenylenedimaleimide has been studied with respect to its toxicity and potential health effects:
The synthesis of N,N'-1,3-Phenylenedimaleimide typically involves the reaction of m-phenylenediamine with maleic anhydride. A common method includes the following steps:
N,N'-1,3-Phenylenedimaleimide finds applications in various fields:
Interaction studies involving N,N'-1,3-Phenylenedimaleimide focus on its reactivity with other chemical species:
Several compounds share structural similarities with N,N'-1,3-Phenylenedimaleimide. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
N,N'-Bismaleimidobenzene | Bismaleimide | Higher thermal stability than typical maleimides |
N,N'-Diethylmaleimide | Maleimide | Lower melting point; less stable than phenylenedimide |
N,N'-Phenylene bisacrylamide | Bisacrylamide | Used primarily in polymerization processes |
N,N'-Bis(2-hydroxyethyl)maleimide | Hydroxyethyl maleimide | Functionalized for better solubility |
N,N'-1,3-Phenylenedimaleimide stands out due to its exceptional thermal stability and mechanical strength compared to these similar compounds, making it particularly valuable in high-performance applications .
N,N'-1,3-Phenylenedimaleimide emerged during the mid-20th century alongside advancements in thermosetting resins. Early synthesis methods involved reacting m-phenylenediamine with maleic anhydride in solvents like acetone or ethyl acetate, followed by dehydration using acetic anhydride. The compound gained prominence in the 1980s as a crosslinking agent for high-temperature polymers, particularly in aerospace and electronics. Patents from the 2010s refined its synthesis using phase-transfer catalysts, improving yields to over 96%.
The systematic IUPAC name is 1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione. Common synonyms include:
Its CAS registry (3006-93-7) and molecular formula (C₁₄H₈N₂O₄) are universally recognized identifiers. Spectroscopic fingerprints include IR carbonyl stretches near 1700 cm⁻¹ and NMR signals at δ 7.4–7.8 ppm for aromatic protons.
N,N'-1,3-Phenylenedimaleimide belongs to the bismaleimide (BMI) class, characterized by two maleimide groups linked via a meta-substituted benzene ring. Key structural and physical properties are summarized below:
Property | Value/Description |
---|---|
Molecular weight | 268.22 g/mol |
Melting point | 198–201°C |
Density (estimate) | 1.314 g/cm³ |
Solubility | Insoluble in water; soluble in acetone, DMF |
Crystal structure | Monoclinic, P2₁/c space group |
The maleimide groups exhibit electron-deficient double bonds, enabling Michael additions and Diels-Alder reactions, while the meta-phenylene spacer enhances thermal stability compared to ortho/para isomers.
N,N'-1,3-Phenylenedimaleimide is pivotal in synthesizing bismaleimide-triazine (BT) resins, which combine high glass transition temperatures (>250°C) with low dielectric constants. Applications include:
Its meta-substitution geometry reduces steric hindrance, facilitating efficient crosslinking and superior mechanical properties versus 1,2- or 1,4-phenylenedimaleimide derivatives.
Modern production employs a two-step process:
Ethyl acetate replaces toxic solvents like DMF, aligning with green chemistry principles. Continuous-flow reactors have reduced reaction times from hours to minutes, enhancing industrial throughput.
N,N'-1,3-Phenylenedimaleimide-based BT resins dominate high-frequency communication devices, offering dielectric constants below 3.0 and dissipation factors <0.005.
In carbon-fiber composites, it improves interlaminar shear strength by 40% compared to epoxy resins, critical for aircraft structural components.
Functionalization with polyethylene glycol (PEG) creates maleimide-NOTA conjugates for biomedical imaging, leveraging thiol-selective bioconjugation.
Corrosive;Acute Toxic;Irritant